4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(pyridin-3-ylmethyl)butanamide
Beschreibung
4-(N-Methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(pyridin-3-ylmethyl)butanamide is a synthetic anthraquinone-based sulfonamide derivative. Its structure features a 9,10-dioxoanthracene core substituted with a methylsulfonamido group at position 2 and a butanamide chain linked to a pyridin-3-ylmethyl moiety. This compound is hypothesized to exhibit applications in medicinal chemistry, particularly in targeting enzymes or receptors via its sulfonamide and pyridine functionalities .
Eigenschaften
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S/c1-28(13-5-9-23(29)27-16-17-6-4-12-26-15-17)34(32,33)18-10-11-21-22(14-18)25(31)20-8-3-2-7-19(20)24(21)30/h2-4,6-8,10-12,14-15H,5,9,13,16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWSCZMCORIRSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NCC1=CN=CC=C1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(pyridin-3-ylmethyl)butanamide is a complex organic molecule that exhibits significant biological activity. This article explores its synthesis, characterization, and biological implications based on diverse research findings.
The molecular formula of the compound is with a molecular weight of approximately 301.32 g/mol. The structure includes a sulfonamide group and an anthracene derivative, which are known to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H11NO4S |
| Molecular Weight | 301.32 g/mol |
| InChI Key | IUUYPHMWUGXAQS-UHFFFAOYSA-N |
Synthesis
The synthesis of the compound involves the reaction of N-methyl-9,10-dioxo-9,10-dihydroanthracene with pyridine derivatives under controlled conditions. Characterization techniques such as NMR (1H and 13C), IR spectroscopy, and GC-MS were utilized to confirm the structure and purity of the product .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of anthracene derivatives. The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, research indicates that similar compounds can induce apoptosis in various cancer cell lines by activating caspase pathways .
Antimicrobial Activity
The sulfonamide group in this compound is associated with antimicrobial properties. Studies have demonstrated that sulfonamides can inhibit bacterial growth by interfering with folate synthesis. Preliminary tests have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing drug efficacy in combination therapies .
Case Studies
- Anticancer Efficacy : In a study involving human breast cancer cells (MCF-7), the compound was tested for its ability to induce apoptosis. Results showed a dose-dependent increase in apoptotic cells after treatment with the compound for 24 hours.
- Antimicrobial Testing : A series of tests against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition zones, indicating effective antimicrobial activity at varying concentrations.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
The compound's structure allows it to function as a potential drug candidate due to its ability to interact with biological targets. Studies have shown that anthraquinone derivatives can exhibit anti-cancer properties. The sulfonamide moiety may enhance the compound's efficacy by improving its interaction with target enzymes or receptors involved in disease pathways.
Metal-Catalyzed Reactions
Due to its bidentate nature, this compound can serve as a ligand in metal-catalyzed C-H bond functionalization reactions. The presence of both nitrogen and oxygen donor atoms allows for the formation of stable complexes with transition metals, facilitating various organic transformations .
Dye Synthesis
Compounds containing anthraquinone structures are widely used in dye synthesis due to their strong chromophoric properties. This specific compound could be modified to produce novel dyes with enhanced stability and colorfastness, making it valuable in textile and coating industries .
Supramolecular Chemistry
The ability of this compound to form π-stacking interactions and hydrogen bonds suggests potential applications in supramolecular chemistry. It can be utilized to create metallo-supramolecular coordination polymers, which have applications in catalysis and material science .
Case Studies
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-9,10-dioxo-9,10-dihydro-2-anthracenesulfonamide
- Structure : Lacks the butanamide chain and pyridinylmethyl group; instead, the sulfonamide nitrogen is dimethylated.
- Molecular Formula: C₁₆H₁₃NO₄S
- Molecular Weight : 315.34 g/mol
- Key Differences : Simpler structure with lower polarity due to the absence of the pyridine and amide groups. Likely exhibits reduced solubility in polar solvents compared to the target compound .
N-(4-Amino-3-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-methylbenzenesulfonamide
- Structure: Features a bromo and amino substituent on the anthraquinone core, with a toluenesulfonamide group.
- Molecular Formula : C₂₁H₁₅BrN₂O₄S
- Molecular Weight : 477.33 g/mol
- Key Differences : The bromo group increases molecular weight and may enhance electrophilic reactivity. The toluenesulfonamide group contributes to hydrophobic interactions, differing from the target compound’s methylsulfonamido-pyridine hybrid .
N-(4-Methylsulfonamido-3-phenoxyphenyl)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximide
- Structure: Ethanoanthracene dicarboximide core with a methylsulfonamido-phenoxyphenyl substituent.
- Synthesis: Prepared via condensation reactions involving ethanoanthracene dicarboxylic anhydride.
- The phenoxy group may enhance lipid solubility compared to the target compound’s pyridine moiety .
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
- Structure : Contains a pyridin-2-yl sulfamoyl group and a pentanamide chain with a dioxoisoindolinyl substituent.
- Molecular Formula : C₂₄H₂₃N₅O₅S
- Yield : 83% (reported in ).
- Key Differences : The dioxoisoindolinyl group introduces additional hydrogen-bonding sites, while the pentanamide chain may confer flexibility in binding interactions .
Physicochemical Properties Comparison
Q & A
Q. Q1. What synthetic methodologies are recommended for preparing 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(pyridin-3-ylmethyl)butanamide?
Answer: The synthesis typically involves sequential functionalization of the anthraquinone core. A general approach includes:
Anthraquinone Oxidation : Start with anthracene oxidation to 9,10-anthraquinone using HNO₃ or K₂Cr₂O₇ in H₂SO₄ .
Sulfonation : Introduce sulfonamide at position 2 via sulfonation with chlorosulfonic acid, followed by reaction with methylamine to form the N-methylsulfonamide moiety.
Butanamide Linkage : Couple the sulfonamide group to a butanamide chain using carbodiimide coupling agents (e.g., EDC/HOBt).
Pyridinylmethyl Attachment : React the terminal amine of the butanamide with pyridine-3-carboxaldehyde via reductive amination (NaBH₃CN) .
Key Considerations : Monitor reaction intermediates via TLC and HPLC. Purify via column chromatography using gradient elution (hexane/EtOAc → CH₂Cl₂/MeOH).
Q. Q2. How can the purity and structural integrity of this compound be validated?
Answer: Use a combination of analytical techniques:
- HPLC-MS : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) and purity (>95%).
- NMR Spectroscopy : Assign protons and carbons (¹H/¹³C NMR) to verify substituent positions. For example, the pyridinylmethyl group shows aromatic protons at δ 8.4–8.6 ppm .
- Elemental Analysis : Match experimental C, H, N, S values to theoretical calculations (±0.3% tolerance).
- X-ray Crystallography (if crystalline): Resolve the 3D structure using SHELX software for refinement .
Q. Q3. What preliminary biological assays are suitable for evaluating this compound’s activity?
Answer:
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination) .
- Anticancer Assays : Use MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀ values).
- Redox Activity : Perform DPPH/ABTS assays to evaluate radical scavenging, given the anthraquinone’s redox potential .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results in triplicate.
Advanced Research Questions
Q. Q4. How can computational methods elucidate the reaction mechanism of sulfonamide formation in this compound?
Answer:
- Density Functional Theory (DFT) : Calculate activation energies for sulfonation and amidation steps. Gaussian 09 with B3LYP/6-31G(d) is recommended to model transition states .
- Charge Distribution Analysis : Use Mulliken charges to identify nucleophilic/electrophilic sites. For example, the anthraquinone C-2 position is electrophilic due to electron-withdrawing ketones .
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using SMD continuum models.
Q. Q5. What strategies resolve contradictions in crystallographic data during structure refinement?
Answer:
- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning. Verify with Hooft parameter (|Y| < 0.05) .
- Disorder Modeling : For flexible groups (e.g., butanamide chain), split occupancy refinement (PART command) or constraints (e.g., AFIX) can improve R-factors .
- Validation Tools : Cross-check with PLATON/checkCIF to flag symmetry errors or unrealistic bond lengths.
Q. Q6. How do substituents on the anthraquinone core influence electrochemical properties?
Answer:
- Cyclic Voltammetry (CV) : Measure redox potentials in DMF/0.1 M TBAP. Anthraquinone typically shows two reversible reductions (E₁ ~ -0.8 V, E₂ ~ -1.2 V vs Ag/AgCl) .
- Electron-Withdrawing Effects : The sulfonamide group lowers LUMO energy, enhancing electron affinity. Compare with non-sulfonated analogs via DFT (e.g., HOMO-LUMO gap analysis) .
- Spectroelectrochemistry : Correlate UV-vis spectral changes (e.g., λₐ₆ₛ shifts at 450 nm) with redox states .
Q. Q7. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Answer:
- Matrix Interference : Use LC-MS/MS with MRM mode (e.g., m/z 500 → 300 transition) to enhance specificity .
- Low Solubility : Employ DMSO/PEG-400 mixtures for stock solutions; validate stability via accelerated degradation studies (40°C/75% RH).
- Metabolite Identification : Incubate with liver microsomes and analyze metabolites via HRMS (Q-TOF) and MS/MS fragmentation .
Q. Q8. How can structure-activity relationships (SAR) be explored for analogs of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
